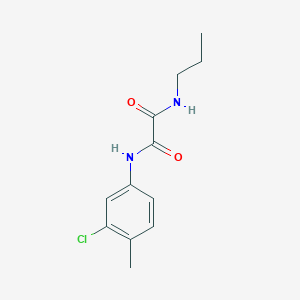![molecular formula C18H20N2O3 B4718858 N-[3-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B4718858.png)
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide, also known as APB, is a synthetic compound that belongs to the class of anandamide uptake inhibitors. APB has been widely studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide works by inhibiting the uptake of anandamide, which is an endogenous ligand for the cannabinoid receptors. Anandamide is a neurotransmitter that is involved in various physiological processes, including pain, mood, and appetite. By inhibiting the uptake of anandamide, N-[3-(acetylamino)phenyl]-4-phenoxybutanamide increases the levels of anandamide in the brain, which leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been shown to have anxiolytic and antidepressant effects in animal models. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has also been shown to reduce pain sensitivity in animal models. The biochemical and physiological effects of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide are mediated through the endocannabinoid system, which is involved in various physiological processes, including pain, mood, and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-(acetylamino)phenyl]-4-phenoxybutanamide in lab experiments is its specificity for the anandamide uptake inhibitor. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been shown to have a high affinity for the anandamide uptake transporter, which makes it a useful tool for studying the endocannabinoid system. One limitation of using N-[3-(acetylamino)phenyl]-4-phenoxybutanamide in lab experiments is its potential toxicity. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been shown to be toxic at high doses, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide. One direction is to study the potential therapeutic applications of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide in various medical conditions, including pain, anxiety, and depression. Another direction is to study the potential toxicity of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide at different doses and in different animal models. Additionally, future studies could focus on the development of more specific and potent anandamide uptake inhibitors.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, anxiety, and depression. N-[3-(acetylamino)phenyl]-4-phenoxybutanamide works by inhibiting the uptake of anandamide, an endogenous cannabinoid receptor ligand, which leads to increased levels of anandamide in the brain. This mechanism of action has been shown to have anxiolytic and antidepressant effects.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(21)19-15-7-5-8-16(13-15)20-18(22)11-6-12-23-17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFQKALXIYLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![N-(3-methoxypropyl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4718777.png)

![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)

![6-chloro-4-[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4718846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide](/img/structure/B4718847.png)
![2-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B4718853.png)
![1-[(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4718867.png)
![2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B4718875.png)